molecular formula C16H15ClN4O2 B2849073 tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1174038-68-6

tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B2849073
CAS RN: 1174038-68-6
M. Wt: 330.77
InChI Key: XXWQTGNFTAENHX-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code or SMILES string. For example, a related compound, “tert-butyl 3- [ (2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate”, has the InChI code 1S/C14H21ClN4O2/c1-14 (2,3)21-13 (20)19-8-4-5-10 (9-19)17-11-6-7-16-12 (15)18-11/h6-7,10H,4-5,8-9H2,1-3H3, (H,16,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. For instance, a related compound, “tert-butyl 3- [ (2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate”, has a molecular weight of 312.8 .

Safety and Hazards

The safety and hazards of a compound are usually provided in its Material Safety Data Sheet (MSDS). For example, the related compound “tert-butyl 4- (2-chloropyrimidin-4-yl)piperazine-1-carboxylate” has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” and related compounds could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by pyrimidine derivatives . Additionally, the development of novel synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-16(2,3)23-15(22)21-9-11(10-4-6-18-8-13(10)21)12-5-7-19-14(17)20-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQTGNFTAENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

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